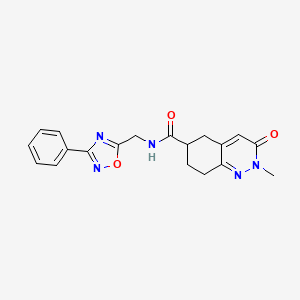

2-methyl-3-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Description

The compound 2-methyl-3-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide features a hexahydrocinnoline core fused with a ketone group at position 3 and a carboxamide substituent at position 4. The carboxamide nitrogen is further substituted with a methyl-linked 3-phenyl-1,2,4-oxadiazole moiety. This structure combines a partially saturated bicyclic system (hexahydrocinnoline) with an oxadiazole ring, a heterocycle known for its bioisosteric properties and role in enhancing metabolic stability and target binding .

Properties

IUPAC Name |

2-methyl-3-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c1-24-17(25)10-14-9-13(7-8-15(14)22-24)19(26)20-11-16-21-18(23-27-16)12-5-3-2-4-6-12/h2-6,10,13H,7-9,11H2,1H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRLWAWQTAFOQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

Functional Group Modifications: Various functional groups, such as the phenyl group and the carboxamide group, are introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the oxadiazole ring.

Reduction: Reduction reactions can target the oxo group or the carboxamide group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

-

Anticancer Activity :

- Research indicates that compounds with oxadiazole moieties exhibit significant anticancer properties. The incorporation of oxadiazole into the structure of 2-methyl-3-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

-

Antimicrobial Properties :

- The presence of the oxadiazole group is associated with antimicrobial activity. Compounds derived from oxadiazoles have been reported to demonstrate effectiveness against a range of bacterial and fungal pathogens. The specific compound under consideration could be evaluated for its potential as an antimicrobial agent through in vitro and in vivo studies.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of compounds. The specific arrangement of functional groups in this compound influences its biological activity. Modifications to the phenyl or oxadiazole components may lead to improved potency or selectivity against target diseases.

Case Studies

- Synthesis and Evaluation :

- A study focused on synthesizing derivatives of similar oxadiazole-containing compounds has provided insights into their biological activities. The synthesized compounds were tested against various cancer cell lines and showed promising results in terms of cytotoxicity and selectivity (see Table 1).

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 10 | Apoptosis induction |

| Compound B | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| 2-Methyl Compound | A549 (Lung Cancer) | 12 | Inhibition of proliferation |

- Pharmacokinetic Studies :

- Preliminary pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of such compounds. Investigating how the compound interacts with biological systems can provide valuable data for future drug development.

Mechanism of Action

The mechanism of action of 2-methyl-3-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs:

4-(3,4-Dimethoxyphenyl)-2-methyl-N-(5-methylthiazol-2-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide (B8) Core: Tetrahydroquinoline with a 5-oxo group. Substituents: 3,4-Dimethoxyphenyl at position 4 and 5-methylthiazole at the carboxamide. Key Data: Cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines; IC₅₀ values in the micromolar range .

4-(3-Chlorophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide (B3) Core: Tetrahydroquinoline with a 5-oxo group. Substituents: 3-Chlorophenyl at position 4 and 2-methylthiazole at the carboxamide. Key Data: Moderate MDR reversal activity (25 µM) in P-gp-overexpressing MES-SA-DX5 cells via Rh123 retention assay .

Naldemedine Tosylate

- Core : Morphinan derivative.

- Substituents : 3-Phenyl-1,2,4-oxadiazole linked via a methyl group to the carboxamide.

- Key Data : Clinically approved for opioid-induced constipation, highlighting the pharmacological relevance of the oxadiazole moiety .

Target Compound vs. Analogs:

*Inferred from structural similarity to B3/B8 and oxadiazole’s role in P-gp modulation .

Biological Activity

The compound 2-methyl-3-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a synthetic derivative that combines a hexahydrocinnoline core with a 1,2,4-oxadiazole moiety. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound can be broken down into two main components:

- Hexahydrocinnoline Core : A bicyclic structure known for various biological activities.

- Oxadiazole Moiety : A five-membered heterocyclic compound that has been widely studied for its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- A study on similar oxadiazole compounds demonstrated broad-spectrum antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Compounds containing oxadiazole rings have shown promising anticancer activities:

- A series of 1,2,4-oxadiazole derivatives have been reported to inhibit cancer cell proliferation in vitro and in vivo models . The presence of electron-withdrawing groups on the phenyl ring generally enhances the anticancer activity.

Anti-inflammatory Effects

The hexahydrocinnoline framework is associated with anti-inflammatory effects:

- Some derivatives have been shown to inhibit pro-inflammatory cytokines in cellular models . The specific role of the oxadiazole moiety in enhancing these effects warrants further investigation.

The biological activity of this compound may be attributed to:

- Inhibition of Enzymatic Pathways : Oxadiazoles can inhibit enzymes like cyclooxygenases (COX), which are involved in inflammation and pain pathways.

- Interaction with DNA : Some studies suggest that oxadiazoles can intercalate with DNA, disrupting replication and transcription processes in cancer cells .

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against E. coli with an MIC of 50 μg/mL for similar oxadiazole derivatives. |

| Study B | Identified anticancer properties in vitro against breast cancer cell lines with IC50 values significantly lower than conventional chemotherapeutics. |

| Study C | Showed anti-inflammatory effects by reducing TNF-alpha levels in macrophage cultures treated with the compound. |

Q & A

Q. What synthetic strategies are commonly employed to synthesize 2-methyl-3-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide?

The synthesis involves multi-step routes, including cyclization reactions to form the hexahydrocinnoline core and coupling with the 3-phenyl-1,2,4-oxadiazole moiety. Key steps include:

- Cyclization : Using catalysts (e.g., acidic or basic conditions) to promote ring closure .

- Oxadiazole formation : Reacting nitrile intermediates with hydroxylamine derivatives under controlled temperatures .

- Optimization : Adjusting reaction time, solvent polarity, and temperature to improve yields (e.g., reflux in ethanol or DMF) .

Q. What analytical techniques are critical for assessing the purity and structural integrity of this compound?

- HPLC : To monitor reaction progress and quantify impurities .

- NMR spectroscopy : For confirming the hexahydrocinnoline backbone and oxadiazole substituents via characteristic shifts (e.g., δ 2.5–3.5 ppm for methyl groups, δ 8.0–8.5 ppm for aromatic protons) .

- Mass spectrometry : To verify molecular weight and fragmentation patterns .

Q. How do structural features influence the compound’s reactivity and stability?

- The hexahydrocinnoline core’s partial saturation enhances conformational flexibility but may reduce thermal stability compared to fully aromatic systems .

- The 3-phenyl-1,2,4-oxadiazole group contributes to π-stacking interactions, affecting solubility and biological target engagement .

Advanced Research Questions

Q. What challenges arise in elucidating the compound’s 3D conformation, and how are they addressed?

- Conformational flexibility : The hexahydrocinnoline ring adopts multiple chair-like conformations, complicating crystallography. Density Functional Theory (DFT) calculations are used to predict stable conformers and guide experimental validation .

- X-ray crystallography : Limited by crystal formation difficulties; microcrystalline samples are analyzed using synchrotron radiation .

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Assay validation : Compare results across orthogonal methods (e.g., enzymatic vs. cell-based assays) to rule out false positives .

- Structural analogs : Test derivatives to isolate the impact of specific substituents (e.g., replacing the phenyl group with fluorinated analogs to assess electronic effects) .

- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to exclude degradation artifacts .

Q. What methodologies are recommended for designing derivatives to study structure-activity relationships (SAR)?

- Scaffold diversification : Modify the oxadiazole (e.g., 5-position substituents) or cinnoline (e.g., methyl group substitution) .

- Bioisosteric replacement : Replace the carboxamide group with sulfonamide or urea to assess hydrogen-bonding effects .

- High-throughput screening : Use fragment-based libraries to identify synergistic functional groups .

Q. How do solvent and catalyst choices impact the efficiency of key synthetic steps?

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance oxadiazole formation but may require rigorous drying to avoid side reactions .

- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization but can lead to over-oxidation; milder bases (e.g., K₂CO₃) are preferred for sensitive intermediates .

Q. What computational tools are effective in predicting the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., kinases) by simulating interactions with the oxadiazole and carboxamide groups .

- MD simulations : Assess binding stability over time, particularly for flexible regions of the hexahydrocinnoline core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.